![molecular formula C22H25NO4 B2631467 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid CAS No. 1704026-58-3](/img/structure/B2631467.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid is a synthetic organic compound often used in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the assembly of peptide chains.
Applications De Recherche Scientifique
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is a key intermediate in the synthesis of peptides, which are used in various biochemical and pharmaceutical applications.
Drug Development: Peptides synthesized using this compound can be used as therapeutic agents or as tools for studying biological processes.
Biological Research: Peptides are used to study protein-protein interactions, enzyme functions, and cellular signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 4-methylhexanoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated synthesizers and large-scale reactors are used to handle the increased volume, ensuring consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products Formed
Deprotection: The major product is the free amino acid, 4-methylhexanoic acid.
Coupling: The major products are peptides or peptide fragments, depending on the specific amino acids or peptides used in the reaction.
Mécanisme D'action
The primary mechanism of action for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptide chains.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-protected amino acids: These include other Fmoc-protected amino acids such as Fmoc-phenylalanine, Fmoc-lysine, and Fmoc-tryptophan.
Boc-protected amino acids: These use the tert-butyloxycarbonyl (Boc) group for protection instead of the Fmoc group.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid is unique due to its specific structure, which includes a 4-methylhexanoic acid backbone and an Fmoc protecting group. This combination provides specific properties that are useful in peptide synthesis, such as stability under certain reaction conditions and ease of deprotection.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-14(2)12-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMPALGRAOMNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-benzyl-3-(4-chlorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2631384.png)
![2-[(6-acetylnaphthalen-2-yl)oxy]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2631385.png)

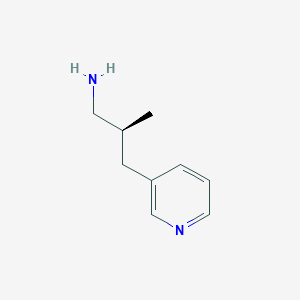
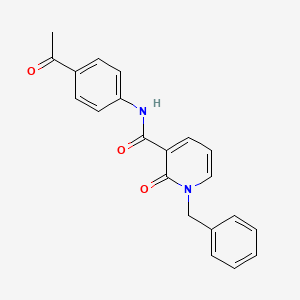
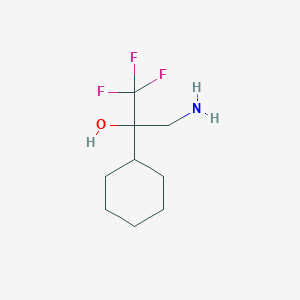
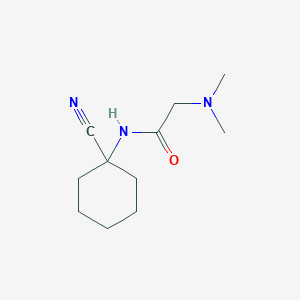
![N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide](/img/structure/B2631394.png)
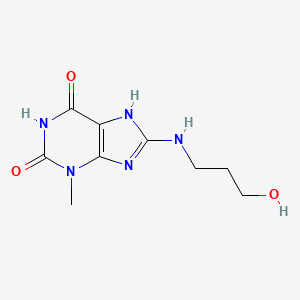
![9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631397.png)
![2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2631402.png)
![2-(Furan-2-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2631403.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide](/img/structure/B2631404.png)
![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2631405.png)
